molecular formula C18H20Cl2N2O2 B2991117 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954021-35-3

3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2991117
CAS No.: 954021-35-3
M. Wt: 367.27
InChI Key: QUERJOXTHUAUGF-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound characterized by its molecular structure, which includes a benzamide core with dichloro substituents and a piperidine ring substituted with a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

  • Piperidine Derivative Synthesis: : Piperidine is reacted with furan-2-carbaldehyde to form the furan-2-ylmethylpiperidine derivative.

  • Benzamide Formation: : The resulting piperidine derivative is then reacted with 3,4-dichlorobenzoic acid to form the benzamide core.

  • Final Functionalization: : The benzamide core undergoes further reactions to introduce the dichloro substituents and complete the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to increase yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the benzamide core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes.

Medicine

In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for various industrial applications.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(1-(furan-2-ylmethyl)carbamoyl)-2-phenyl-vinyl-benzamide

  • 3,4-Dichloro-N-(diphenylphosphoryl(furan-2-yl)methyl)aniline

  • 2,4-Dichloro-N-furan-2-ylmethyl-benzamide

Uniqueness

3,4-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide stands out due to its specific structural features, such as the presence of the piperidine ring and the furan-2-ylmethyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,4-dichloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2/c19-16-4-3-14(10-17(16)20)18(23)21-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUERJOXTHUAUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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